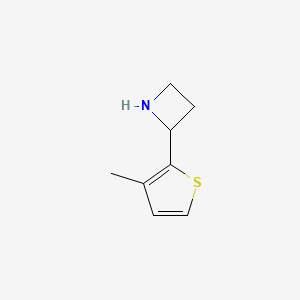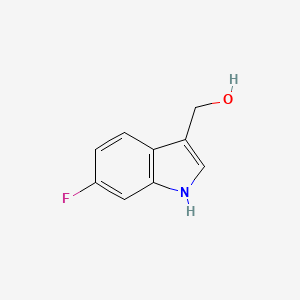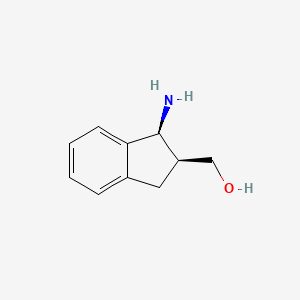
2-(3-Methylthiophen-2-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylthiophen-2-yl)azetidine is a heterocyclic compound that features both a thiophene ring and an azetidine ring The thiophene ring is a five-membered aromatic ring containing sulfur, while the azetidine ring is a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(3-Methylthiophen-2-yl)azetidine, can be achieved through various methods. . This reaction proceeds under photochemical conditions to form the azetidine ring. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production methods for azetidines often involve the use of prefunctionalized starting materials and multistep sequences. The aza Paternò–Büchi reaction is particularly efficient for industrial applications due to its high regio- and stereoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylthiophen-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons .
Applications De Recherche Scientifique
2-(3-Methylthiophen-2-yl)azetidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Methylthiophen-2-yl)azetidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry.
Azetidine Derivatives: Compounds such as 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride share the azetidine ring and are studied for their neuroprotective effects.
Uniqueness
2-(3-Methylthiophen-2-yl)azetidine is unique due to the combination of the thiophene and azetidine rings, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
777887-41-9 |
|---|---|
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
2-(3-methylthiophen-2-yl)azetidine |
InChI |
InChI=1S/C8H11NS/c1-6-3-5-10-8(6)7-2-4-9-7/h3,5,7,9H,2,4H2,1H3 |
Clé InChI |
NRWFHXKAQUTSDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C2CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Indeno[5,6-b]furan](/img/structure/B11920046.png)
![8-Thia-1,2-diazaspiro[4.5]decane](/img/structure/B11920048.png)

![2h-Isoxazolo[3,4,5-de]isoquinoline](/img/structure/B11920056.png)

![(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11920068.png)
![3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)
![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)



![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)
